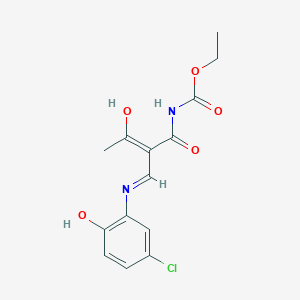![molecular formula C18H12BrN3O2 B1190257 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B1190257.png)
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-methyl-4(3H)-quinazolinone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- 2-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid
Uniqueness
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C18H12BrN3O2 |
|---|---|
Molecular Weight |
382.2g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C18H12BrN3O2/c1-22-16(20-14-5-3-2-4-11(14)18(22)24)9-13-12-8-10(19)6-7-15(12)21-17(13)23/h2-9H,1H3,(H,21,23)/b13-9- |
InChI Key |
WDPQTKPTOJLMIT-LCYFTJDESA-N |
SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=C3C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-4-[1-(isopentylamino)propylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1190176.png)
![Ethyl N-[(Z)-2-[[4-[[(Z)-2-(ethoxycarbonylcarbamoyl)-3-hydroxybut-2-enylidene]amino]phenyl]iminomethyl]-3-hydroxybut-2-enoyl]carbamate](/img/new.no-structure.jpg)
![4-{1-[(3-chlorobenzyl)amino]ethylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B1190179.png)
![1-butyl-3-(3-chloropropyl)-5-[(2,5-dichloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1190180.png)


![Ethyl 2-acetyl-3-[(2,5-dichlorobenzyl)amino]acrylate](/img/structure/B1190186.png)
![2-chloro-6-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol](/img/structure/B1190189.png)
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(3-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B1190190.png)
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(2-methylphenyl)imino]-2H-chromen-7-ol](/img/structure/B1190191.png)
![(2Z)-2-[(3-bromophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B1190193.png)
![4-Bromo-2-[2-(2-quinolinyl)vinyl]phenol](/img/structure/B1190195.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B1190196.png)
